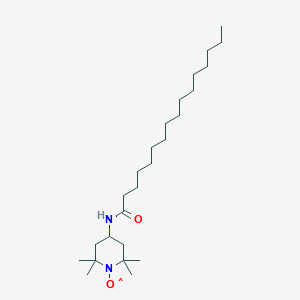

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is an organosulfur compound extensively studied for its role as a free radical scavenger and antioxidant . This compound is known for its ability to neutralize free radicals, thereby preventing cellular and tissue damage caused by oxidative stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with palmitoyl chloride in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in various organic reactions.

Reduction: The compound can be reduced to its corresponding hydroxylamine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include tert-butyl hypochlorite and diiodine.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Conditions typically involve the use of bases like sodium hydroxide.

Major Products

Aplicaciones Científicas De Investigación

Antioxidant Studies

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl has been extensively studied for its antioxidant properties. It acts as a scavenger of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. Research indicates that this compound can protect cellular components from oxidative damage by neutralizing free radicals.

Lipid-Protein Interaction Studies

The amphiphilic nature of this compound allows it to interact with lipid membranes effectively. This property has been exploited to investigate lipid-protein interactions at the membrane surface. The nitroxide function's localization near the membrane aids in studying electrostatic potentials and dynamics within biological membranes .

Drug Delivery Systems

Due to its stability and ability to permeate biological membranes, this compound is being explored as a potential carrier for drug delivery systems. Its incorporation into liposomes or nanoparticles can enhance the bioavailability of therapeutic agents while minimizing side effects.

Radioprotection

Studies have demonstrated the capacity of this compound to act as a radioprotector. It mitigates radiation-induced damage by scavenging free radicals generated during radiation exposure. This application is particularly relevant in cancer therapy where radiotherapy is employed .

Biochemical Sensors

The stable radical nature of this compound allows it to be utilized in biochemical sensors for detecting changes in redox states within cells. Its ability to provide real-time monitoring of oxidative stress levels makes it a valuable tool in biomedical research.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound in cellular models exposed to oxidative stress. Results indicated significant reductions in markers of oxidative damage when treated with this compound compared to controls.

Case Study: Lipid Interaction Analysis

In another investigation focusing on lipid-protein interactions, researchers utilized this compound to study the effects of membrane fluidity on protein functionality. The findings revealed that variations in lipid composition influenced protein activity and stability.

Mecanismo De Acción

The primary mechanism by which 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl exerts its effects is through free radical scavenging . It donates an electron to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . This process involves the reduction of the nitroxide radical to its corresponding hydroxylamine .

Comparación Con Compuestos Similares

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar antioxidant properties.

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical used in spin labeling and ESR studies.

Uniqueness

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is unique due to its long palmitoyl chain, which enhances its lipophilicity and membrane-binding properties . This makes it particularly useful in studies involving lipid membranes and cellular interactions .

Actividad Biológica

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl (commonly referred to as 4-palmitamido-TEMPO) is a stable nitroxide radical derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| CAS Number | 22977-65-7 |

| Molecular Formula | C25H49N2O2 |

| Molecular Weight | 409.67 g/mol |

| Appearance | Dark orange to dark brown sticky solid |

| Solubility | Slightly soluble in DMSO and ethyl acetate |

| Storage Condition | -20°C freezer |

4-Palmitamido-TEMPO exhibits antioxidant properties through its ability to scavenge free radicals. Its unique structure allows it to interact with lipid membranes due to the long hydrocarbon chain of the palmitamide group. This amphiphilic nature facilitates its localization at the membrane interface, where it can modulate oxidative stress responses in cells. The nitroxide radical can participate in redox reactions, thus influencing various biological pathways.

Biological Activities

-

Antioxidant Activity :

- The compound has been shown to effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including cancer and neurodegenerative diseases.

- Studies have indicated that 4-palmitamido-TEMPO can reduce oxidative damage in cellular models by neutralizing superoxide and hydroxyl radicals.

- Cell Proliferation and Apoptosis :

-

Neuroprotective Effects :

- In models of neurodegeneration, 4-palmitamido-TEMPO has exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

In a study published in Anticancer Research, the effects of 4-palmitamido-TEMPO on Yoshida Sarcoma were evaluated. The results indicated a significant reduction in tumor growth when treated with the compound compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of nitroxides reported that 4-palmitamido-TEMPO could significantly reduce neuronal loss in models of oxidative stress. The mechanism was attributed to its ability to stabilize mitochondrial function and reduce ROS production .

Case Study 3: Membrane Interaction

Research highlighted the unique amphiphilic nature of 4-palmitamido-TEMPO, which allows it to bind effectively to lipid membranes. This property was utilized to study lipid-protein interactions at biological interfaces, demonstrating its utility in biophysical studies .

Propiedades

InChI |

InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYKZGOJSXDSAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.